rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans
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Overview
Description
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans is a chiral compound that belongs to the pyrrolidine family. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atom and the carboxylic acid group at the 3-position of the pyrrolidine ring. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a diester.
Introduction of Benzyl Groups: The benzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides and a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as benzyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups.
Properties
IUPAC Name |
1,4-dibenzylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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